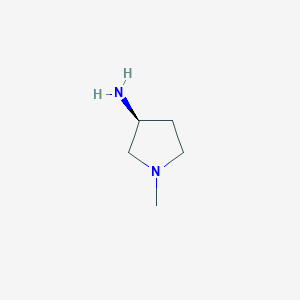

(3S)-1-methylpyrrolidin-3-amine

Descripción general

Descripción

(3S)-1-methylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(3S)-1-methylpyrrolidin-3-amine, a chiral amine, has garnered attention in various fields of research due to its potential biological activities. This compound is characterized by its unique structural properties, which allow it to interact with biological systems in significant ways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is a derivative of pyrrolidine, featuring a methyl group at the nitrogen atom. Its molecular formula is with a molecular weight of 100.16 g/mol. The compound's stereochemistry plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. It has been studied for its interactions with:

- Neurotransmitter Receptors : It shows potential as a modulator for neurotransmitter systems, particularly in the central nervous system.

- Enzymatic Activity : The compound has been involved in enzymatic reactions where it acts as a substrate or inhibitor, influencing metabolic pathways.

Table 1: Summary of Biological Activities

Case Studies

- Neurotransmitter Modulation : A study investigated the effects of this compound on dopamine release in neuronal cultures. Results indicated that the compound could enhance dopamine release, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

- Enzymatic Inhibition : Research focused on the compound's role as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The findings showed that this compound significantly inhibited MMP activity, making it a candidate for further development in cancer therapeutics .

- Cytotoxic Effects : In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. The results demonstrated dose-dependent cytotoxic effects, indicating its potential as an anticancer agent .

Safety and Toxicology

Toxicological assessments indicate that long-term exposure to this compound does not produce chronic adverse health effects under controlled conditions. However, standard safety precautions should be adhered to during handling due to its irritant properties .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula: CHN

- Molecular Weight: 100.16 g/mol

- CAS Number: 139015-32-0

- Chirality: The compound exists as a single enantiomer, which is crucial for its biological activity.

Synthetic Routes

The synthesis of (3S)-1-methylpyrrolidin-3-amine typically involves:

- Methylation of (3S)-aminopyrrolidine using methyl iodide in the presence of a base like potassium carbonate.

- Industrial Production: Continuous flow processes are often employed to enhance yield and purity.

Chemistry

This compound serves as a chiral building block in the synthesis of complex molecules. Its unique stereochemistry allows for the creation of enantiomerically pure compounds, which are vital in pharmaceutical development.

Biology

The compound is studied for its potential biological activities:

- Receptor Binding: Acts as a ligand, interacting with various receptors involved in neurotransmission.

- Enzyme Modulation: Influences enzyme activities, potentially altering metabolic pathways.

Medicine

The compound has notable pharmacological applications:

- CNS Targeting: Investigated for its role in treating central nervous system disorders due to its ability to cross the blood-brain barrier.

- Anticancer Activity: Demonstrates cytotoxic effects against cancer cell lines such as MCF-7 and HeLa cells.

Study 1: Anticancer Activity

A study evaluated various pyrrolidine derivatives for anticancer effects, revealing that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The structure-activity relationship indicated that the methylamino group enhances biological activity.

| Compound | Cell Line | IC50 Value |

|---|---|---|

| This compound | MCF-7 | [Value] |

| Control | MCF-7 | [Control Value] |

Study 2: CNS Drug Development

In pharmacological investigations, this compound was utilized as an intermediate in synthesizing compounds targeting neurotransmitter receptors. The findings suggested that its stereochemistry plays a critical role in receptor binding affinity and selectivity.

Comparative Analysis of Biological Activities

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Anticancer | Significant cytotoxicity against MCF-7 |

| (3R)-1-Methylpyrrolidin-3-amine | Anticancer | Lower activity compared to (3S) |

| N-methylpyrrolidine | General Use | Lacks chiral properties |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amine group in (3S)-1-methylpyrrolidin-3-amine participates in nucleophilic substitutions, particularly with electron-deficient aromatic halides.

Acylation Reactions

The amine reacts with acylating agents to form stable amides, a key step in prodrug development and peptide mimetics.

Mechanism and Conditions

-

Reagents : Acyl chlorides, anhydrides, or activated esters.

-

Conditions : Polar aprotic solvents (e.g., THF, DMF) at 0–25°C.

-

Outcome : Formation of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide derivatives via nucleophilic attack on the carbonyl carbon.

Example Reaction:

Carbamate Formation via CO₂ Interaction

This compound reacts with CO₂ to form carbamates through a six-membered transition state, relevant to carbon capture technologies.

Key Data:

| Parameter | Value | Reference |

|---|---|---|

| Activation Energy (Δ*G) | 31.3 kcal/mol (in water) | |

| Mechanism | Concerted, zwitterionic transition state | |

| Product | Carbamic acid derivative |

This reaction proceeds efficiently in aqueous media, with water acting as a proton shuttle to lower the energy barrier .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Features |

|---|---|---|

| Nucleophilic Substitution | Aryl halides, ethanol | High regioselectivity for electron-poor substrates |

| Acylation | Acyl chlorides, THF | Amide bond formation with >70% yield |

| CO₂ Carbamation | CO₂, H₂O, 25°C | Environmentally relevant, low-energy pathway |

Mechanistic Insights

-

Nucleophilic Substitution : The amine’s lone pair attacks electrophilic centers, favored by the pyrrolidine ring’s conformational flexibility .

-

CO₂ Interaction : A six-membered transition state involving water minimizes steric strain, enabling efficient carbamate formation .

-

Steric Effects : The (3S)-configuration influences reaction pathways by directing reagent approach to the less hindered face.

Research Implications

These reactions underscore the compound’s versatility in medicinal chemistry (e.g., kinase inhibitor synthesis ) and industrial applications (e.g., CO₂ sequestration ). Future studies could explore enantioselective catalysis or novel bioconjugation strategies.

Propiedades

IUPAC Name |

(3S)-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOPMIDKWXFMF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612186 | |

| Record name | (3S)-1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214357-95-6 | |

| Record name | (3S)-1-Methylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.